Cas no 2384709-59-3 (1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid)

1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid structure
2384709-59-3 structure
商品名:1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid
CAS番号:2384709-59-3
MF:C15H27NO4
メガワット:285.379184961319
CID:6318576
PubChem ID:165901462

1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid
    • EN300-1071461
    • 2384709-59-3
    • 1-[(tert-butoxy)carbonyl]-6-butylpiperidine-3-carboxylic acid
    • インチ: 1S/C15H27NO4/c1-5-6-7-12-9-8-11(13(17)18)10-16(12)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18)
    • InChIKey: GQSMYXPWDVXHHZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CC(C(=O)O)CCC1CCCC)=O

計算された属性

  • せいみつぶんしりょう: 285.19400834g/mol
  • どういたいしつりょう: 285.19400834g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 66.8Ų

1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1071461-10.0g
1-[(tert-butoxy)carbonyl]-6-butylpiperidine-3-carboxylic acid
2384709-59-3
10g
$5590.0 2023-05-25
Enamine
EN300-1071461-0.1g
1-[(tert-butoxy)carbonyl]-6-butylpiperidine-3-carboxylic acid
2384709-59-3 95%
0.1g
$1144.0 2023-10-28
Enamine
EN300-1071461-0.05g
1-[(tert-butoxy)carbonyl]-6-butylpiperidine-3-carboxylic acid
2384709-59-3 95%
0.05g
$1091.0 2023-10-28
Enamine
EN300-1071461-0.5g
1-[(tert-butoxy)carbonyl]-6-butylpiperidine-3-carboxylic acid
2384709-59-3 95%
0.5g
$1247.0 2023-10-28
Enamine
EN300-1071461-1.0g
1-[(tert-butoxy)carbonyl]-6-butylpiperidine-3-carboxylic acid
2384709-59-3
1g
$1299.0 2023-05-25
Enamine
EN300-1071461-1g
1-[(tert-butoxy)carbonyl]-6-butylpiperidine-3-carboxylic acid
2384709-59-3 95%
1g
$1299.0 2023-10-28
Enamine
EN300-1071461-0.25g
1-[(tert-butoxy)carbonyl]-6-butylpiperidine-3-carboxylic acid
2384709-59-3 95%
0.25g
$1196.0 2023-10-28
Enamine
EN300-1071461-2.5g
1-[(tert-butoxy)carbonyl]-6-butylpiperidine-3-carboxylic acid
2384709-59-3 95%
2.5g
$2548.0 2023-10-28
Enamine
EN300-1071461-5g
1-[(tert-butoxy)carbonyl]-6-butylpiperidine-3-carboxylic acid
2384709-59-3 95%
5g
$3770.0 2023-10-28
Enamine
EN300-1071461-5.0g
1-[(tert-butoxy)carbonyl]-6-butylpiperidine-3-carboxylic acid
2384709-59-3
5g
$3770.0 2023-05-25

1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid 関連文献

1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acidに関する追加情報

Introduction to 1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid (CAS No: 2384709-59-3)

1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No) 2384709-59-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class, which is well-documented for its role in medicinal chemistry due to its structural versatility and biological activity. The presence of a tert-butoxy carbonyl (Boc) group and a butyl substituent at the 6-position of the piperidine ring imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.

The Boc group is particularly noteworthy as it serves as an effective protecting group for amines during peptide synthesis. This functionality allows for selective protection and deprotection steps, which are crucial in multi-step organic synthesis, especially when dealing with complex molecules like peptides and proteins. The 6-butyl substitution on the piperidine ring enhances the steric bulk of the molecule, potentially influencing its solubility, metabolic stability, and binding affinity to biological targets. These characteristics make 1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid a promising candidate for further derivatization and exploration in drug discovery.

In recent years, there has been a growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidines are frequently found in approved drugs, including antiviral agents, antipsychotics, and central nervous system (CNS) therapeutics. The structural motif is known to contribute to favorable pharmacokinetic properties such as improved solubility and reduced metabolic clearance. The introduction of alkyl groups, such as the butyl substituent in 1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid, can modulate these properties, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of this compound is its potential utility in the synthesis of bioactive molecules. The Boc-protected amine functionality can be selectively deprotected under mild acidic conditions, allowing for subsequent coupling with carboxylic acids via amide bond formation. This reaction is fundamental in peptide synthesis but also extends to the creation of more complex heterocyclic compounds. The 6-butylpiperidine core provides a rigid framework that can be further functionalized to explore different biological targets. For instance, modifications at the 3-position could introduce additional pharmacophores or alter binding interactions with enzymes or receptors.

Recent advancements in computational chemistry have enabled more efficient screening of molecular fragments like 1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid for drug-like properties. Virtual screening techniques combined with molecular docking studies have identified this compound as a potential hit for various therapeutic areas. For example, studies suggest that piperidine derivatives may interact with enzymes involved in inflammation and pain signaling, making them candidates for developing novel analgesics or anti-inflammatory drugs. The Boc group ensures that any amine-based interactions can be carefully controlled during lead optimization.

The synthetic utility of 1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid extends beyond peptide chemistry. It can serve as a precursor for more complex scaffolds by undergoing various transformations such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. These reactions allow chemists to introduce diverse functional groups and explore new chemical space. Additionally, the compound’s stability under standard laboratory conditions makes it a practical choice for long-term storage and multi-step syntheses.

In conclusion, 1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid (CAS No: 2384709-59-3) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features—combining a protective Boc group with a sterically hindered butyl-substituted piperidine ring—make it a versatile intermediate for drug discovery efforts. As computational methods continue to enhance our ability to predict biological activity, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.

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